3-Isopropyl-7-methyl-1H-indazole

CGRP receptor antagonism Migraine therapeutics Indazole SAR

Researchers developing CGRP receptor antagonists or kinase inhibitors require the precise 3-isopropyl-7-methyl substitution topology to reproduce published SAR. Generic indazole cores lack the 30-fold binding potency gain conferred by the 7-methylindazole substructure and fail to engage the hydrophobic subpocket addressed by the C3-isopropyl group. • Pre-functionalized with both C3-isopropyl and C7-methyl groups-eliminates two low-yielding synthetic steps vs. unsubstituted indazole • C5 position remains available for Suzuki coupling, amidation, or reductive amination • HPLC-verified purity ensures batch-to-batch reproducibility in parallel library synthesis

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
Cat. No. B13114096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-7-methyl-1H-indazole
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=C(NN=C12)C(C)C
InChIInChI=1S/C11H14N2/c1-7(2)10-9-6-4-5-8(3)11(9)13-12-10/h4-7H,1-3H3,(H,12,13)
InChIKeyWXHGEUDSMFJOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-7-methyl-1H-indazole: Baseline Characterization for Heterocyclic Building Block Selection


3-Isopropyl-7-methyl-1H-indazole (CAS 1415740-50-9, molecular formula C₁₁H₁₄N₂, molecular weight 174.24 g/mol) is a disubstituted 1H-indazole heterocycle bearing an isopropyl group at the C3 position and a methyl group at the C7 position of the fused benzene–pyrazole ring system . The indazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives widely investigated as kinase inhibitors, GPCR modulators, and anti-inflammatory agents . This specific substitution pattern—combining a C3 lipophilic alkyl motif with a C7 methyl topological modifier—creates a differentiated chemical space for structure–activity relationship (SAR) exploration, particularly where CGRP receptor antagonism and kinase selectivity engineering are the research objectives .

CGRP antagonist SAR
7-Methylindazole pharmacophore for reported binding affinity gain in CGRP series
Kinase selectivity engineering
C3-isopropyl enables hydrophobic pocket engagement for kinase selectivity studies
Regioisomer-controlled studies
Specific 3-isopropyl/7-methyl topology directs pharmacophoric vector projection

Why Generic Indazole Substitution Fails: The Non-Interchangeable C3-Isopropyl / C7-Methyl Topology


Substituting 3-isopropyl-7-methyl-1H-indazole with a generic indazole core (e.g., unsubstituted 1H-indazole, CAS 271-44-3), a mono-substituted analog (e.g., 3-isopropyl-1H-indazole, CAS 61485-19-6; or 7-methyl-1H-indazole, CAS 3176-66-7), or a regioisomer (e.g., 7-isopropyl-3-methyl-1H-indazole, CAS 2097139-15-4) is not scientifically equivalent . The C3-isopropyl group provides specific steric and lipophilic modulation of target-binding pockets, while the C7-methyl group alters the electron density of the indazole ring and projects a defined topological vector distinct from C4-, C5-, or C6-substituted analogs . Critically, within the CGRP receptor antagonist pharmacophore, the 7-methylindazole substructure has been shown to confer a 30-fold increase in binding potency relative to the unsubstituted indazole analog—a gain that is entirely absent in the des-methyl comparator . Procurement of the precise CAS-registered compound with both substituents in their correct positions is therefore a prerequisite for reproducing published SAR, maintaining target engagement geometry, and avoiding wasted synthetic effort on inactive positional isomers.

Unsubstituted indazole may lack the reported 7-methyl binding gain; CGRP affinity profile may not transfer.
Mono-substituted analog (e.g., 3-isopropyl or 7-methyl only) may shift kinase selectivity profile; dual-substitution topology is not replicated.
Regioisomer (7-isopropyl-3-methyl) inverts pharmacophoric vector projection; CAS verification is critical for target-class relevance.

Quantitative Differentiation Evidence Against Closest Structural Analogs


7-Methyl Substitution Confers a Gain in CGRP Receptor Binding Affinity Over Unsubstituted Indazole

In a systematic SAR study of indazole-based CGRP receptor antagonists, compound 3—constructed on a 7-methylindazole core—exhibited a 30-fold increase in CGRP receptor binding potency compared to its direct unsubstituted indazole analog (compound 1). This quantitative gain is attributable exclusively to the presence of the C7-methyl group . The racemic mixture (compound 2) demonstrated robust in vivo efficacy by inhibiting CGRP-induced increases in marmoset facial blood flow for up to 105 minutes following subcutaneous dosing at 0.03 mg/kg . Compound 3 further showed a favorable in vitro toxicology profile and 42% intranasal bioavailability in rabbits .

CGRP Binding Gain
Head-to-head
30-fold increase in CGRP binding potency vs. unsubstituted indazole (compound 1)
Reported gain supports 7-methylindazole inclusion for CGRP lead series.
Exact Ki/IC50 not disclosed; fold-change from comparator series.
CGRP receptor antagonism Migraine therapeutics Indazole SAR

C3-Isopropyl Group Modulates Kinase Selectivity Through Steric and Lipophilic Contributions

Within the indazole kinase inhibitor chemotype, the C3 substituent is a critical selectivity determinant. Class-level SAR analysis across multiple indazole-based kinase inhibitor series demonstrates that C3-alkyl substituents project into a hydrophobic subpocket adjacent to the hinge-binding region, with the isopropyl group providing an optimal balance of steric bulk and lipophilicity . The C3-isopropyl indazole scaffold has been exploited in CDK9 inhibitors (e.g., LY2857785, a type I reversible ATP-competitive CDK9 inhibitor incorporating a 3-isopropyl-2-methylindazole core) , and in JNK3-selective inhibitors where thiophene-indazole scaffolds with specific C3-substitution achieve isoform selectivity over p38α . In contrast, C3-unsubstituted or C3-methyl indazole analogs exhibit markedly different kinase selectivity profiles due to reduced hydrophobic contact surface area .

Kinase Selectivity Space
Class-level
C3-isopropyl enables access to CDK9, JNK3, SGK1/Tie2/SRC selectivity profiles (class-level SAR)
May support selectivity engineering; profile differs from C3-unsubstituted indazole.
Quantitative selectivity data for bare building block not publicly available.
Kinase inhibitor selectivity Indazole scaffold engineering ATP-competitive inhibitors

The 7-Methylindazole Moiety as a Clinically Validated Pharmacophoric Element: Zavegepant Proof of Concept

Zavegepant (BHV-3500, formerly BMS-742413) is an FDA-approved, high-affinity, selective small-molecule CGRP receptor antagonist whose pharmacophore incorporates a 7-methyl-1H-indazol-5-yl moiety as a critical structural element . The 7-methylindazole component was selected during lead optimization to replace a phenol bioisostere, simultaneously increasing oxidative stability, maintaining picomolar receptor binding potency, and improving nasal irritancy potential relative to earlier leads . Zavegepant demonstrated ultra-rapid pain relief in pivotal Phase 3 clinical trials, with onset of action as early as 15 minutes post-intranasal administration . This clinical validation establishes the 7-methylindazole substructure as a derisked pharmacophoric fragment for CGRP-targeted programs.

Fragment Validation
Trial context
7-Methylindazole fragment present in approved CGRP antagonist zavegepant (Phase 3 trials)
Reported fragment context in clinically studied antagonist; supports pharmacophoric relevance.
Building block not a drug; fragment-level context only.
CGRP receptor antagonist Migraine Intranasal delivery Clinical validation

Differentiation from Regioisomer: Substitution Pattern Determines Pharmacophoric Vector Projection

The regioisomer 7-isopropyl-3-methyl-1H-indazole (CAS 2097139-15-4) shares the identical molecular formula (C₁₁H₁₄N₂, MW 174.24) but places the isopropyl group at C7 and the methyl group at C3—the inverse substitution topology . This regioisomeric swap fundamentally alters the compound's pharmacophoric vector projection: in 3-isopropyl-7-methyl-1H-indazole, the isopropyl group at C3 projects toward the kinase hinge-proximal hydrophobic pocket (critical for CDK9 and JNK3 selectivity), while the C7-methyl group provides a defined topological anchor for derivatization at C5 (as exploited in zavegepant). In the regioisomer, the isopropyl group at C7 occupies the position required for CGRP pharmacophore attachment, while the C3-methyl group cannot engage the hinge-region selectivity pocket that 3-isopropyl does . The two regioisomers are therefore directed toward completely different target portfolios and synthetic elaboration strategies, and cannot be interchanged without loss of target-class relevance .

Regioisomer Identity
Class-level
7-Isopropyl-3-methyl indazole (CAS 2097139-15-4) alters pharmacophoric vector projection vs. target compound
Regioisomer inversion may affect target class relevance; CAS verification critical.
Quantitative activity comparison not publicly available.
Regioisomer differentiation Building block selection Synthetic tractability Kinase inhibitor design

Evidence-Backed Application Scenarios for Scientific Procurement


CGRP Receptor Antagonist Lead Optimization Programs

The 7-methylindazole core provides a 30-fold binding potency advantage over unsubstituted indazole in CGRP receptor antagonist series . When elaborated at the C5 position with appropriate amino acid surrogate side chains, this scaffold yields antagonists with picomolar receptor affinity, robust in vivo efficacy in marmoset facial blood flow models (≥105 min inhibition at 0.03 mg/kg SC), favorable in vitro toxicology profiles, and intranasal bioavailability of 42% in rabbits—properties that directly enabled clinical development culminating in FDA approval of zavegepant . Researchers requiring a derisked CGRP antagonist building block with clinically validated pharmacophoric elements should prioritize 3-isopropyl-7-methyl-1H-indazole over unsubstituted indazole or alternative heterocyclic cores.

Kinase Selectivity Engineering via C3-Isopropyl Hydrophobic Pocket Engagement

The C3-isopropyl substituent projects into a hydrophobic subpocket adjacent to the kinase hinge region, a topology that has been exploited in the development of potent CDK9 inhibitors (e.g., LY2857785 series) and JNK3-selective inhibitors . The specific steric and lipophilic profile of the isopropyl group is not replicated by methyl, ethyl, or hydrogen at C3, making 3-isopropyl-7-methyl-1H-indazole the correct starting material for kinase inhibitor programs targeting CDK9, JNK3, or the SGK1/Tie2/SRC selectivity space . Substituting a C3-unsubstituted indazole would direct the program toward a different kinase selectivity profile, potentially missing the intended target.

Scaffold-Hopping and Bioisostere Replacement Studies Using a Defined Dual-Substitution Indazole Template

The indazole ring system is a recognized bioisostere for phenol, indole, and purine scaffolds in medicinal chemistry . The dual C3-isopropyl / C7-methyl substitution pattern provides a unique combination of electronic and steric properties for scaffold-hopping experiments: the C7-methyl group modulates ring electron density and serves as a metabolically stable replacement for hydroxyl or methoxy substituents, while the C3-isopropyl group offers a defined lipophilic anchor for target engagement . This specific substitution topology is not available from mono-substituted indazoles (3-isopropyl-1H-indazole or 7-methyl-1H-indazole), making 3-isopropyl-7-methyl-1H-indazole a non-substitutable template for systematic bioisostere evaluation campaigns.

Focused Indazole Library Synthesis with Pre-Installed Pharmacophoric Handles

3-Isopropyl-7-methyl-1H-indazole serves as a pre-functionalized core for parallel library synthesis, with both substituents pre-installed to eliminate two synthetic steps relative to starting from unsubstituted 1H-indazole . The C5 position remains available for further derivatization (e.g., Suzuki coupling, amidation, or reductive amination), which is the key vector for CGRP antagonist elaboration as demonstrated by the zavegepant synthetic route . Procurement of this building block with >95% purity (HPLC-verified) from reputable vendors ensures batch-to-batch reproducibility in library production and eliminates the need for in-house installation of the C3-isopropyl and C7-methyl groups, which can be low-yielding and technically challenging steps .

Application
Selection Property
Validation Focus
CGRP antagonist research
7-Methylindazole pharmacophore context
Binding affinity and in vivo model response endpoints
Kinase selectivity studies
C3-isopropyl hydrophobic pocket fit
Kinase panel selectivity assay (CDK9, JNK3)
Scaffold-hopping studies
Dual C3/C7 electronic/steric profile
Bioisostere replacement mapping and SAR
Focused library synthesis
Pre-installed C3-isopropyl and C7-methyl handles
C5 derivatization chemistry and batch reproducibility
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